molecular formula C7H6BrN3 B11889101 5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine

5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11889101
M. Wt: 212.05 g/mol
InChI Key: KLRUSOIQGJWKEF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromomethyl group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromomethyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include azido, thiol, and alkoxy derivatives, as well as hydroxylated and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for diverse chemical modifications.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-(bromomethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6BrN3/c8-5-6-2-4-11-7(10-6)1-3-9-11/h1-4H,5H2

InChI Key

KLRUSOIQGJWKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)N=C1CBr

Origin of Product

United States

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